molecular formula C11H7BrN2O3 B3012297 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid CAS No. 1409578-08-0

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Cat. No.: B3012297
CAS No.: 1409578-08-0
M. Wt: 295.092
InChI Key: JZLDHSPGZTWLFA-UHFFFAOYSA-N
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Description

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O3 and a molecular weight of 295.09 g/mol . This compound is known for its unique structure, which includes a bromopyridinyl group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid typically involves the reaction of 3-bromopyridine with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .

Properties

IUPAC Name

5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDHSPGZTWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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